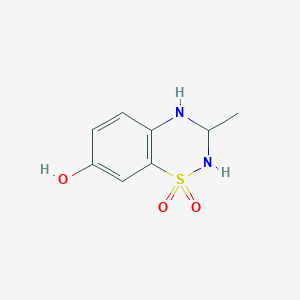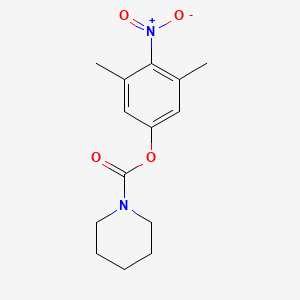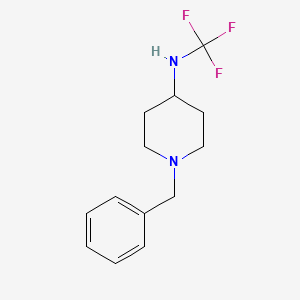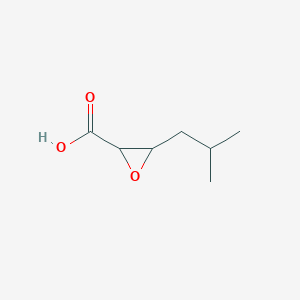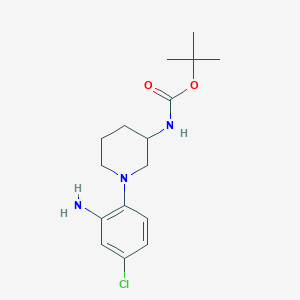
tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and chloro groups. The final step involves the formation of the carbamate ester through a reaction with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, essential for its application in research and development.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly applications.
Uniqueness: N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H24ClN3O2 |
|---|---|
Poids moléculaire |
325.83 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-5-4-8-20(10-12)14-7-6-11(17)9-13(14)18/h6-7,9,12H,4-5,8,10,18H2,1-3H3,(H,19,21) |
Clé InChI |
XIFSVOPBUZTAOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


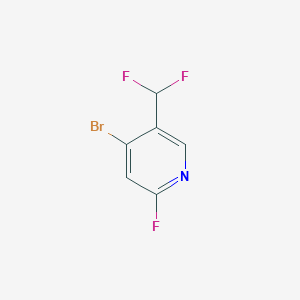
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
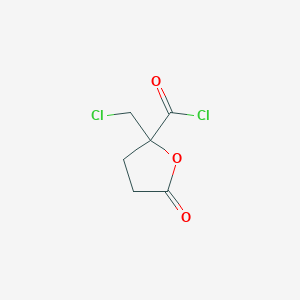
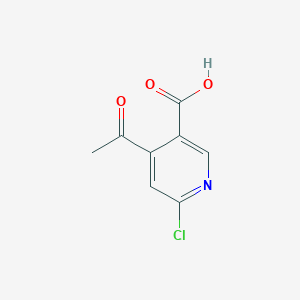
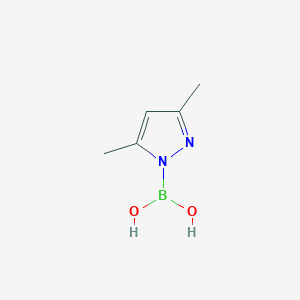
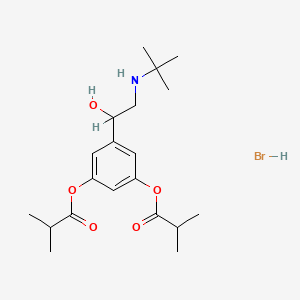
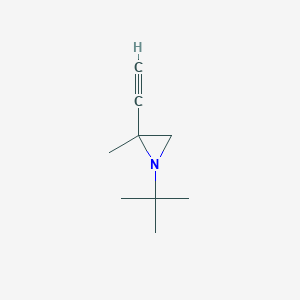
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
